molecular formula C6H5BrN2O B11897656 2-Amino-4-bromonicotinaldehyde

2-Amino-4-bromonicotinaldehyde

Cat. No.: B11897656
M. Wt: 201.02 g/mol
InChI Key: IHVNONKNEQXMRB-UHFFFAOYSA-N
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Description

2-Amino-4-bromonicotinaldehyde is an organic compound with the molecular formula C6H5BrN2O It is a derivative of nicotinaldehyde, where the 4-position of the pyridine ring is substituted with a bromine atom and the 2-position with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromonicotinaldehyde typically involves the bromination of 2-amino-3-pyridinecarboxaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent such as dichloromethane at room temperature . The reaction proceeds with high regioselectivity, yielding the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromonicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 2-Amino-4-bromonicotinic acid.

    Reduction: 2-Amino-4-bromonicotinalcohol.

    Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-bromonicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific biological pathways.

    Industry: It can be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromonicotinaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and aldehyde groups allow it to form Schiff bases with amines, which can further react to form various bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-bromonicotinaldehyde: Similar structure but with the bromine atom at the 3-position.

    2-Amino-4-chloronicotinaldehyde: Similar structure but with a chlorine atom instead of bromine.

    2-Amino-4-fluoronicotinaldehyde: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

2-Amino-4-bromonicotinaldehyde is unique due to the presence of both an amino group and a bromine atom on the nicotinaldehyde scaffold. This combination allows for diverse chemical reactivity and the potential to form a wide range of derivatives with varying biological and chemical properties.

Properties

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

2-amino-4-bromopyridine-3-carbaldehyde

InChI

InChI=1S/C6H5BrN2O/c7-5-1-2-9-6(8)4(5)3-10/h1-3H,(H2,8,9)

InChI Key

IHVNONKNEQXMRB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Br)C=O)N

Origin of Product

United States

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